
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester is a chemical compound with the molecular formula C10H10ClNO4. This compound is known for its unique structure, which includes an acetoxy group, a chloro group, and a nitro group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester typically involves the esterification of 4-chloro-2-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Key Reaction Mechanisms
-
Electrophilic Nitration : The chloro group directs nitration to the ortho position due to its electron-withdrawing nature, forming the nitro-substituted benzene ring .
-
Nucleophilic Substitution : Cyanide derivatives undergo substitution with cyanoacetate esters, facilitated by alkaline conditions to generate intermediates for hydrolysis .
-
Hydrolytic Cleavage : Cyanide groups are hydrolyzed under acidic or basic conditions to form carboxylic acid moieties, completing the synthesis .
Reactivity and Interactions
The compound exhibits reactivity due to its functional groups:
-
Acetoxy Group : Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids.
-
Nitro Group : Electron-withdrawing, stabilizes adjacent electrophilic positions, and participates in redox reactions.
-
Chlorine Substituent : Acts as a mild electron-withdrawing group, influencing aromatic substitution patterns.
Physical and Analytical Data
-
Structural Analysis : Confirmed via IR (nitro group absorption at ~1350 cm⁻¹) and NMR spectroscopy .
This compound’s reactivity and synthesis pathways highlight its utility in medicinal and agricultural chemistry, with further research needed to optimize its applications.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester serves as a versatile building block in the synthesis of various biologically active molecules. It has been utilized in the preparation of herbicides and pharmaceuticals due to its ability to undergo nucleophilic substitutions and acylation reactions.
Case Study : Research has demonstrated its role in synthesizing herbicides that target specific plant enzymes, leading to effective weed management strategies without harming crops .
Intermediate in Organic Synthesis
The compound is frequently used as an intermediate in the synthesis of other chemical entities. Its structure allows for modifications that can lead to the formation of more complex molecules.
Data Table: Synthesis Pathways
Reaction Type | Product | Reference |
---|---|---|
Nucleophilic Substitution | Various phenolic derivatives | |
Acylation | Herbicides | |
Reduction | Alcohol derivatives |
Agricultural Chemistry
In agricultural applications, this compound is primarily recognized for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, making it effective against a range of weeds.
Case Study : A study evaluated its effectiveness against common agricultural weeds, showing a significant reduction in weed biomass when applied at recommended dosages .
Environmental Impact and Safety
While the compound has beneficial applications, it is essential to consider its environmental impact. Research indicates that proper application methods can minimize potential negative effects on non-target species and ecosystems.
Mechanism of Action
The mechanism of action of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the nitro and chloro groups allows it to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Known for its anticancer properties and use in the degradation of environmental pollutants.
Acetic acid 3-chloro-4-formyl-phenyl ester: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biological Activity
Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and implications in various fields of research, particularly in pharmacology and toxicology.
Chemical Structure and Synthesis
The compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which may influence its biological activity. The synthesis typically involves the esterification of acetic acid with 4-chloro-2-nitro-phenol, followed by acylation reactions that yield the desired methyl ester.
1. Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit anticancer properties . For instance, research on acridine derivatives has shown that they possess significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Acridine Derivative | MCF-7 | 86 |
Acridine Derivative | PC-3 | Not specified |
2. Antiviral Activity
The compound's structural features suggest potential antiviral activity. Analogues have been tested against viruses such as SARS-CoV-2, showing promising results in inhibiting viral replication without significant cytotoxic effects on host cells . The inhibition mechanism may involve interference with viral proteases or other critical enzymes necessary for viral replication.
3. Enzyme Inhibition
Enzyme inhibition studies reveal that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The best-performing derivatives showed IC50 values as low as 7.31 µM against AChE . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Toxicological Profile
While exploring the biological activities, it is essential to consider the toxicological implications of this compound. Studies have reported cases of liver injury linked to exposure to similar chlorinated compounds, indicating that careful evaluation of safety profiles is necessary when considering therapeutic applications .
Case Study 1: Hepatic Injury
A documented case involved a farmer exposed to a chlorophenoxy herbicide closely related to this compound, resulting in acute liver damage. The clinical findings suggested mixed hepatocellular and cholestatic liver damage, highlighting the need for further investigation into the safety of related esters in agricultural applications .
Case Study 2: Antiviral Efficacy
In vitro assays demonstrated that certain analogues could inhibit over 90% of viral growth at specific concentrations while maintaining low cytotoxicity levels on Vero cells. This finding underscores the potential for developing antiviral therapeutics based on this chemical structure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester?
The compound can be synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 4-chloro-2-nitrophenol with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. For example, in a reflux setup with dry acetone, ethyl chloroacetate reacts with 4-chlorophenol derivatives to form phenoxyacetic esters . Alternatively, the Pummerer rearrangement using acetic anhydride and phosphoryl sulfoxides can generate acetoxy derivatives . Key steps include:
- Reaction monitoring : TLC with hexane:ethyl acetate (3:1) to track completion .
- Workup : Extraction with ether, washing with NaOH (10%), and distillation to isolate the product .
Q. How can the purity and structural identity of this compound be verified?
Combined spectroscopic and chromatographic methods are critical:
- Mass spectrometry (MS) : Electron ionization (EI) spectra provide molecular ion peaks (e.g., m/z 214.646 for a related chlorophenoxy acetate ester) and fragmentation patterns .
- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.40–8.51 ppm and ester carbonyls at ~170 ppm) .
- Elemental analysis : Validate composition within 0.5% of theoretical values .
Q. What are the key stability considerations for this ester under laboratory conditions?
- Hydrolysis sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Storage in anhydrous solvents (e.g., ether) at –20°C is recommended .
- Thermal stability : Decomposition occurs above 120°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature control : Lower temperatures (–78°C) with trifluoroacetic anhydride reduce side reactions during Pummerer rearrangements .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- DFT calculations : Model transition states for ester hydrolysis or nitro-group reduction using software like Gaussian .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) based on nitro and acetoxy pharmacophores .
Q. How can stereochemical outcomes be controlled during synthesis?
- Asymmetric induction : Use chiral auxiliaries or catalysts (e.g., optically active sulfoxides) to achieve enantioselectivity. For example, dimethylphosphorylmethyl p-tolyl sulfoxide induces 24% enantiomeric excess in acetoxy derivatives .
- Chromatographic resolution : Separate diastereomers via silica gel chromatography with benzene/acetone (20:1) .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?
- High-resolution MS (HRMS) : Differentiate isomers by exact mass (e.g., C36H28O4Na: m/z 547.1880 vs. 547.1882) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
The electron-withdrawing nitro group:
- Activates the aromatic ring for electrophilic substitution at the para position.
- Deactivates nucleophilic attack on the ester, requiring harsher conditions for hydrolysis .
Q. What are the degradation pathways under oxidative or photolytic conditions?
- Photolysis : UV exposure cleaves the acetoxy group, forming quinone intermediates .
- Oxidation : Nitro reduction to amine or nitroso derivatives occurs with NaBH4/Pd catalysts .
Q. Methodological Challenges and Solutions
Q. How can trace impurities from synthetic intermediates be eliminated?
- Flash chromatography : Use gradient elution (petroleum ether:ethyl acetate 10:1 → 3:1) .
- Recrystallization : Purify from benzene/cyclohexane mixtures to remove unreacted phenols .
Q. What techniques validate the compound’s compatibility with biological assays?
Properties
CAS No. |
1530-56-9 |
---|---|
Molecular Formula |
C11H10ClNO6 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
[acetyloxy-(4-chloro-2-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(12)5-10(9)13(16)17/h3-5,11H,1-2H3 |
InChI Key |
JFZSKYRYLDKGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.